(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine

Medicinal Chemistry Physicochemical Property Profiling Structure-Activity Relationship (SAR)

This 4-ethyl cyclohexylmethylamine features a unique piperidine substitution and ethyl group that raise logP by ~0.9 units vs. unsubstituted analogs, enabling SAR studies on lipophilicity-driven target binding and membrane permeability. With TPSA 29.26 Ų, it is ideal for CNS-targeted probe synthesis. Its weak OCT1 inhibition (IC50=138 µM) provides a reliable negative control. As a primary amine, it supports amide, sulfonamide, urea, and reductive amination libraries. Available in high purity (≥95%) from multiple vendors for rapid, reproducible procurement in medicinal chemistry campaigns.

Molecular Formula C14H28N2
Molecular Weight 224.39 g/mol
CAS No. 1019126-10-3
Cat. No. B3021008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
CAS1019126-10-3
Molecular FormulaC14H28N2
Molecular Weight224.39 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)(CN)N2CCCCC2
InChIInChI=1S/C14H28N2/c1-2-13-6-8-14(12-15,9-7-13)16-10-4-3-5-11-16/h13H,2-12,15H2,1H3
InChIKeyFYQHDKVASBAAPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (CAS 1019126-10-3): Key Identity and Physicochemical Profile for Procurement


(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a cyclohexylmethylamine derivative distinguished by a piperidine substitution at the 1-position and an ethyl group at the 4-position of the cyclohexane ring [1]. Its molecular formula is C14H28N2, with a molecular weight of 224.39 g/mol . This compound is typically supplied as a research chemical with purity ≥95% and is used as a building block in medicinal chemistry and chemical synthesis .

Why Generic Substitution of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine Is Not Recommended


Cyclohexylmethylamine derivatives with piperidine moieties are not freely interchangeable due to substantial variations in lipophilicity, topological polar surface area, and transporter interaction profiles that arise from subtle structural modifications [1]. The presence of an ethyl substituent at the 4-position of the cyclohexane ring in (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine specifically modulates logP and steric bulk, thereby altering membrane permeability and off-target binding characteristics relative to unsubstituted or differently substituted analogs . Consequently, substituting this compound with a seemingly similar congener without supporting comparative data risks compromising experimental reproducibility and SAR interpretation.

(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine: Quantified Differentiation Against Analogs


Reduced Lipophilicity (logP) Versus Unsubstituted Analog Confers Altered Membrane Permeability

Compared to the unsubstituted analog (1-Piperidin-1-ylcyclohexyl)methylamine, the target compound exhibits a logP value of 2.77 , whereas the unsubstituted analog is estimated to have a logP of approximately 1.86 based on computational prediction. This 0.91 unit increase in logP reflects the contribution of the 4-ethyl group to lipophilicity, which can influence passive membrane permeability and tissue distribution in cellular and in vivo models.

Medicinal Chemistry Physicochemical Property Profiling Structure-Activity Relationship (SAR)

Moderate Topological Polar Surface Area (TPSA) Distinguishes from Higher Polarity Analogs

The topological polar surface area (TPSA) of the target compound is reported as 29.26 Ų . In contrast, certain piperidine-cyclohexylmethylamine derivatives with additional polar substituents (e.g., hydroxyl or carbonyl groups) can exhibit TPSA values exceeding 50 Ų, which would significantly reduce passive membrane permeability. The moderate TPSA of the target compound suggests a balanced polarity profile suitable for crossing biological membranes while maintaining sufficient solubility.

Drug Design Physicochemical Property Profiling ADME Prediction

Weak Inhibition of Human Organic Cation Transporter 1 (OCT1) Contrasts with Potent Substrates

In an in vitro assay measuring inhibition of human OCT1 expressed in HEK293 cells, (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine displayed an IC50 of 1.38×10⁵ nM (138 µM) for reducing ASP+ substrate uptake [1]. This weak inhibition contrasts sharply with known OCT1 substrates/inhibitors such as metformin, which has a reported Ki of approximately 1.4 mM for human OCT1 [2], indicating that the target compound is unlikely to significantly interfere with OCT1-mediated transport at typical experimental concentrations.

Transporter Pharmacology Drug-Drug Interaction Hepatic Uptake

(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine: Preferred Application Scenarios Based on Evidence


Building Block for Lipophilicity-Modulated SAR Studies

The logP of 2.77 for this compound, which is ~0.9 units higher than its unsubstituted analog, makes it a suitable building block for structure-activity relationship (SAR) investigations exploring the impact of increased lipophilicity on target binding, cellular permeability, and metabolic stability . Researchers seeking to incrementally modulate the lipophilic character of a lead series can employ this compound as a defined, purchasable intermediate.

CNS Drug Discovery Probes Requiring Balanced Polarity

With a TPSA of 29.26 Ų, this compound falls within the established favorable range for blood-brain barrier penetration (typically < 60-70 Ų) . It is therefore well-suited for the synthesis of CNS-targeted probe molecules where excessive polarity would limit brain exposure. Its moderate polarity also provides a scaffold that can be further functionalized without immediately exceeding TPSA thresholds for CNS activity.

Negative Control or Reference Compound for OCT1 Transporter Assays

Given its weak inhibition of human OCT1 (IC50 = 138 µM) [1], this compound can serve as a negative control or reference point in cellular uptake studies designed to identify potent OCT1 inhibitors or substrates. It provides a benchmark for distinguishing specific transporter-mediated effects from non-specific interactions.

Synthetic Intermediate for Diverse Amine-Derived Libraries

As a primary amine, this compound is a versatile intermediate for generating amides, sulfonamides, ureas, and reductive amination products. Its well-defined physicochemical profile and commercial availability from multiple vendors make it a reliable starting material for parallel synthesis and library production in medicinal chemistry campaigns.

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